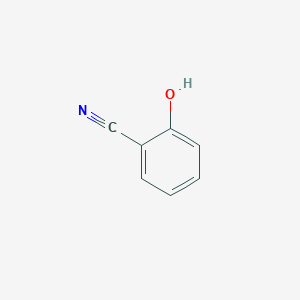

2-Hydroxybenzonitrile

概述

描述

准备方法

合成路线和反应条件: 表-多拉美汀通过多拉美汀的碱催化异构化合成 。 该反应涉及在甲醇或乙醇等有机溶剂中使用氢氧化钠或氢氧化钾等强碱。 反应通常在室温下进行,并通过高效液相色谱 (HPLC) 监测,以确保形成表-多拉美汀 .

工业生产方法: 表-多拉美汀的工业生产遵循与上述类似的合成路线。 该工艺包括大规模发酵链霉菌属细菌以生产多拉美汀,然后碱催化异构化为表-多拉美汀 。 然后使用色谱技术纯化产品以达到所需的纯度水平。

化学反应分析

反应类型: 表-多拉美汀经历各种化学反应,包括:

氧化: 氧化反应会导致羟基化衍生物的形成。

还原: 还原反应可以将酮基转化为醇。

取代: 亲核取代反应可以将不同的官能团引入分子中.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 甲醇钠和叔丁醇钾等试剂用于取代反应.

形成的主要产物: 从这些反应中形成的主要产物包括表-多拉美汀的羟基化衍生物、还原醇和取代类似物 .

科学研究应用

Organic Synthesis

2-Hydroxybenzonitrile serves as a crucial building block in the synthesis of various organic compounds. Its hydroxyl and nitrile functional groups enable it to engage in diverse chemical reactions.

Synthesis of Benzoxazines

One notable application is the synthesis of benzoxazines, which are important heterocyclic compounds. A study demonstrated a ZnCl₂-promoted method for synthesizing 1,3-benzoxazin-4-ones from 2-hydroxybenzonitriles and ketones. This method is advantageous due to its high yields and the use of readily available starting materials under mild conditions .

| Reaction | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Benzoxazine Synthesis | This compound + Ketones | ZnCl₂, mild conditions | High |

Multicomponent Polymerizations

This compound has also been utilized in multicomponent polymerizations (MCPs) involving alkynes and sulfonyl azides. This application highlights its role in developing new polymeric materials with potential uses in various industrial applications .

Medicinal Chemistry

The compound's structural properties make it significant in the field of medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. The position of substituents on the aromatic ring can significantly influence their biological activity, suggesting that this compound could be a lead structure for developing new antimicrobial agents .

Fluorescent Probes

In bioimaging applications, derivatives of this compound have been explored as fluorescent probes due to their ability to emit light upon excitation. This property is crucial for visualizing biological processes in live cells .

Environmental Chemistry

Research into the environmental fate of this compound and its derivatives has gained attention due to their potential impact on ecosystems.

Photodegradation Studies

Studies have investigated the photodegradation pathways of this compound derivatives under sunlight exposure. Understanding these pathways is essential for assessing the persistence and environmental impact of these compounds .

Metabolism by Organisms

There is ongoing research into how plants and microorganisms metabolize compounds containing the this compound moiety. For instance, studies have focused on the metabolism of pesticides that include this compound, providing insights into their environmental behavior and potential bioaccumulation .

Synthesis of Bioactive Compounds

A comprehensive study highlighted the synthesis of various bioactive natural products using this compound as a precursor. The versatility of this compound allowed researchers to create a range of complex molecules with significant pharmacological activities .

Development of New Materials

In another case study, researchers successfully employed this compound in creating novel polymeric materials with enhanced properties for industrial applications. The incorporation of this compound into polymer matrices improved mechanical strength and thermal stability .

作用机制

表-多拉美汀的作用机制与多拉美汀相似。 它通过与寄生虫神经系统中的谷氨酸门控氯离子通道结合发挥作用,导致氯离子通透性增加和神经细胞超极化。 这导致寄生虫瘫痪和死亡 。 分子靶标包括谷氨酸门控氯离子通道和γ-氨基丁酸 (GABA) 门控氯离子通道 .

相似化合物的比较

类似化合物:

- 多拉美汀

- 伊维菌素

- 阿维菌素

- 依普拉美汀

- 塞拉美汀

- 莫西菌素

比较: 表-多拉美汀因其通过多拉美汀的异构化而形成而独一无二。 虽然多拉美汀和其他阿维菌素具有相似的抗寄生虫特性,但表-多拉美汀独特的结构特征可能导致不同的生物活性 and 稳定性 profile 。 例如,多拉美汀和伊维菌素广泛用于兽用药物,因为它们具有广谱抗寄生虫活性,但表-多拉美汀的具体应用和功效仍在研究中 .

生物活性

2-Hydroxybenzonitrile, also known as salicylonitrile or o-hydroxybenzonitrile, is a compound with the molecular formula and a molecular weight of approximately 119.12 g/mol. This compound has garnered attention in various fields, particularly in toxicology and pharmacology, due to its biological activities and potential health effects.

- IUPAC Name: this compound

- CAS Number: 611-20-1

- Molecular Structure: This compound Structure

Biological Activity Overview

This compound exhibits several biological activities, including potential neurotoxic effects, skin irritation, and various metabolic transformations. The following sections summarize key findings from recent studies.

Metabolism and Toxicity

-

Metabolic Pathways:

- In vitro studies have shown that this compound can be biotransformed by liver microsomes into various hydroxylated metabolites, including 4-hydroxybenzonitrile and trace amounts of 3- and this compound .

- The compound's metabolism involves conjugation reactions leading to sulfate and glucuronic acid conjugates.

-

Toxicological Studies:

- An intraperitoneal administration study in rats indicated significant decreases in hepatic glutathione levels, suggesting oxidative stress .

- Histopathological examinations revealed kidney effects such as vacuolar degeneration in female rats at higher doses (≥75 mg/kg body weight) and neurotoxic symptoms like hyperactivity and aggressive behavior in both sexes .

- Case Studies:

Biological Activity in Research

- Antimicrobial Potential:

- Neurotoxicity Studies:

Summary of Toxicological Findings

Metabolic Pathway Overview

| Metabolite | Formation Mechanism |

|---|---|

| 4-Hydroxybenzonitrile | Hydroxylation via liver microsomes |

| Sulfate Conjugates | Phase II metabolism |

| Glucuronic Acid Conjugates | Phase II metabolism |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxybenzonitrile, and how do their yields and conditions compare?

- Methodology : The most common method involves reacting salicylaldehyde with hydroxylamine derivatives to form salicylaldoxime, followed by treatment with acid chlorides to yield this compound . Alternative pathways include copper-catalyzed multicomponent polymerizations with alkynes and sulfonyl azides . Researchers should optimize reaction parameters (e.g., solvent, temperature) and compare yields using analytical techniques like HPLC or GC-MS.

- Data Consideration : Yields vary depending on substituents and catalysts. For example, ZnCl₂-promoted cyclization with ketones achieves up to 84% yield under optimized conditions .

Q. How can researchers validate the purity and identity of this compound in experimental settings?

- Methodology : Use spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural features like the -CN (stretch ~2230 cm⁻¹) and phenolic -OH groups. Chromatographic methods (TLC, HPLC) assess purity . For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .

- Data Contradictions : Commercial samples (e.g., from Apollo Scientific Ltd.) may lack full characterization data, necessitating independent validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Wear PPE (gloves, goggles) due to limited toxicity data. Use fume hoods to avoid inhalation. Dispose of waste via approved channels (e.g., compliant with 40 CFR Part 261 in the US) .

- Caveats : Acute and chronic toxicity profiles are not fully characterized; assume precautionary measures .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in meta-selective C–H functionalization?

- Methodology : The cyano group acts as a directing group, enabling meta-olefination with ethyl acrylate. Electronic tuning (e.g., introducing methoxy substituents) enhances selectivity. For example, 2-hydroxy-5-methoxybenzonitrile achieves 84% yield and 420:1 metaselectivity .

- Data Analysis : DFT calculations or Hammett studies can rationalize substituent effects on reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields for ZnCl₂-mediated cyclizations of this compound?

- Methodology : Systematically vary parameters (e.g., solvent polarity, ZnCl₂ loading) and analyze kinetics. Reproduce literature conditions (e.g., 100°C in DMF for spiro-heterocycle formation) .

- Troubleshooting : Inconsistent yields may arise from moisture sensitivity of ZnCl₂ or competing side reactions. Use anhydrous conditions and monitor intermediates via in situ FTIR .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) or reaction enthalpies. The U.S. Secretary of Commerce’s thermochemistry database provides foundational data (e.g., gas-phase ion clustering behavior) .

- Application : Predict regioselectivity in nucleophilic aromatic substitutions using Fukui indices or molecular electrostatic potential maps .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can its limitations be addressed?

- Methodology : It serves as a precursor for benzoxazoles and imidazopyridines. For instance, reacting with 2-aminophenol derivatives forms fused heterocycles via condensation-cyclization .

- Challenges : Low solubility in polar solvents may hinder reactivity. Use phase-transfer catalysts or ionic liquids to enhance reaction rates .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility when documenting this compound synthesis in publications?

- Methodology : Follow Beilstein Journal guidelines: report detailed experimental procedures (solvents, catalysts, purification steps) in the main text or supplementary information. For multi-step syntheses, include NMR spectra and chromatograms .

- Ethics : Disclose any deviations from cited methods and provide raw data access to facilitate peer validation .

Q. How should researchers address conflicting spectral data for this compound derivatives?

- Methodology : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure elucidation). Compare with literature spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Case Study : Discrepancies in IR stretches for -CN groups may arise from solvent effects or polymorphism. Report solvent and concentration explicitly .

Q. Emerging Applications

Q. Can this compound be integrated into polymer chemistry for functional materials?

- Methodology : Explore its use in multicomponent polymerizations with sulfonyl azides and alkynes to generate heterocycle-rich polymers. Monitor thermal stability via TGA and mechanical properties using DMA .

- Innovation : Modify the phenolic -OH group with boronate esters for stimuli-responsive materials .

属性

IUPAC Name |

2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZCERSEMVWNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041661 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-20-1, 69481-42-1 | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。